

Core Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

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Compound of Interest

Compound Name: DBCO-NHCO-PEG5-NHS ester

Cat. No.: B606959

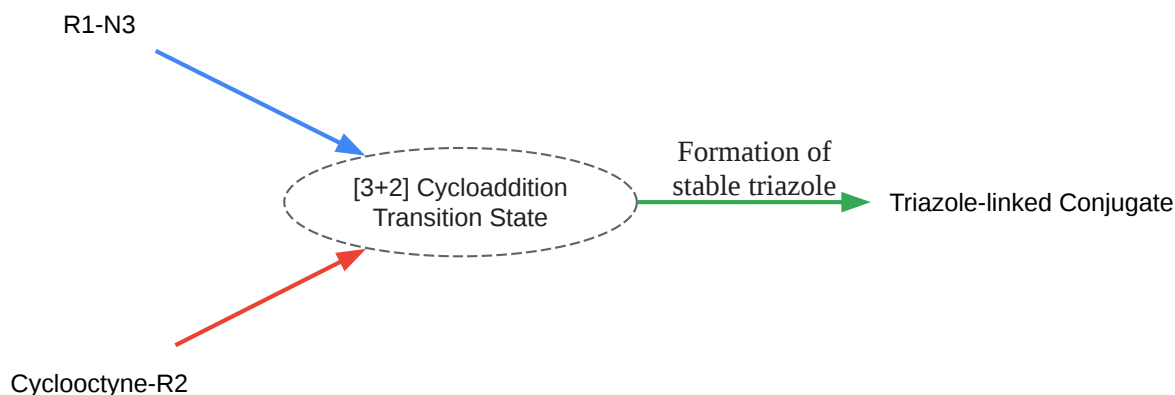
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Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful bioorthogonal ligation strategy, enabling the covalent modification of biomolecules in complex biological environments.[1] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a toxic metal catalyst, making it ideal for applications in living systems.[2] The driving force behind this reaction is the high ring strain of cyclooctyne reagents, which significantly lowers the activation energy of the [3+2] cycloaddition with azides.[3] This allows the reaction to occur at physiological temperatures and pH with high selectivity and efficiency.[1]

The azide functional group, being small and metabolically stable, can be readily introduced into biomolecules such as proteins, nucleic acids, and glycans through metabolic labeling or chemical modification.[4] The cyclooctyne partner, functionalized with a probe of interest (e.g., a fluorophore, drug molecule, or affinity tag), then reacts specifically with the azide-modified biomolecule, forming a stable triazole linkage.[3] The bioorthogonality of both the azide and the strained alkyne ensures that they do not cross-react with other functional groups present in biological systems, providing a highly specific labeling method.[2]

The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition, where the azide acts as the 1,3-dipole and the strained alkyne as the dipolarophile.[3] The release of ring strain in the cyclooctyne provides the thermodynamic driving force for the reaction.[5]

General Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)



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General SPAAC reaction mechanism.

Quantitative Data on SPAAC Kinetics

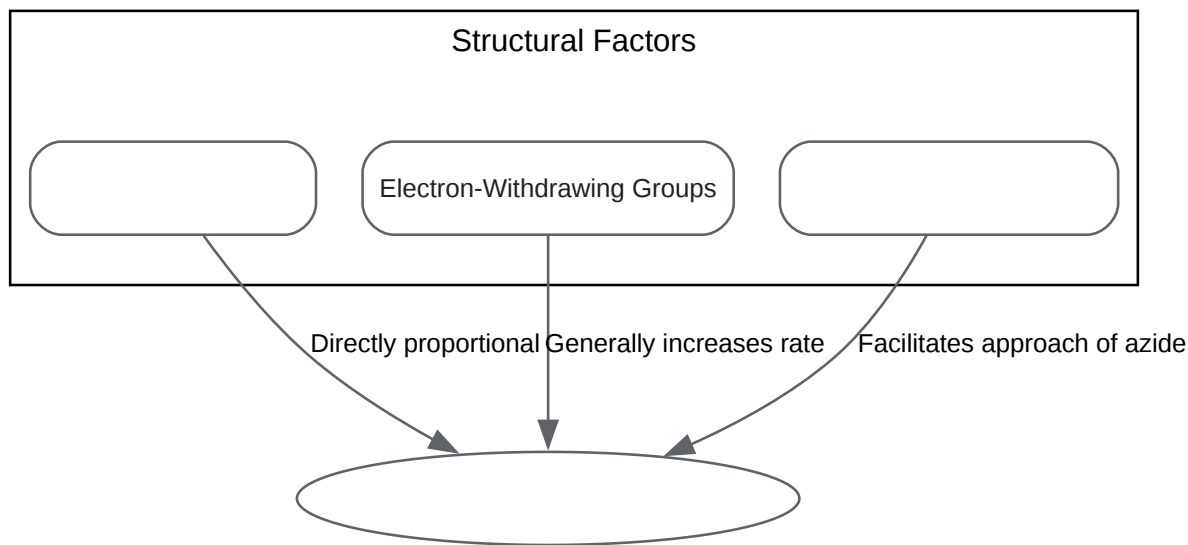
The rate of a SPAAC reaction is a critical factor in its application, especially for in vivo studies where low concentrations and short reaction times are desirable. The reaction kinetics are typically second-order, and the rate is highly dependent on the structure of the cyclooctyne.^[3] Generally, cyclooctynes with higher ring strain and electron-withdrawing groups exhibit faster reaction rates.^[6] The choice of azide can also influence the reaction rate, with electron-poor azides sometimes reacting faster with electron-rich cyclooctynes.^[7]

Below is a table summarizing the second-order rate constants for the reaction of various commonly used cyclooctynes with benzyl azide, a standard reference azide.

Cyclooctyne Reagent	Abbreviation	Second-Order Rate Constant (k_2) with Benzyl Azide ($M^{-1}s^{-1}$)	Reference(s)
Bicyclo[6.1.0]nonyne	BCN	~0.06 - 0.1	[6]
Dibenzocyclooctyne	DBCO	~0.6 - 1.0	[6]
Dibenzoannulated cyclooctyne	DIBO	~0.3 - 0.7	[6]
Aza-dibenzocyclooctyne	DIBAC/ADIBO	> 1.0	[7][8]
Biarylazacyclooctynone	BARAC	~0.2 - 0.9	[5]
Fluorinated Cyclooctyne	F-OCT	Varies (can be significantly higher than non-fluorinated analogs)	[7]
[9+1]Cycloparaphenylene	[9+1]CPP	2.2×10^{-3}	[9]
meta-[9+1]Cycloparaphenylene	m[9+1]CPP	9.6×10^{-3}	[9]
[11+1]Cycloparaphenylene	[11+1]CPP	4.5×10^{-4}	[9]
fluor[11+1]Cycloparaphenylene	fluor[11+1]CPP	4.7×10^{-3}	[9]

Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, temperature, and pH.[6][10]

Relationship Between Cyclooctyne Structure and Reactivity



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Factors influencing SPAAC reactivity.

Experimental Protocols

General Protocol for SPAAC-mediated Protein Labeling

This protocol provides a general workflow for labeling an azide-modified protein with a cyclooctyne-containing probe.

Materials:

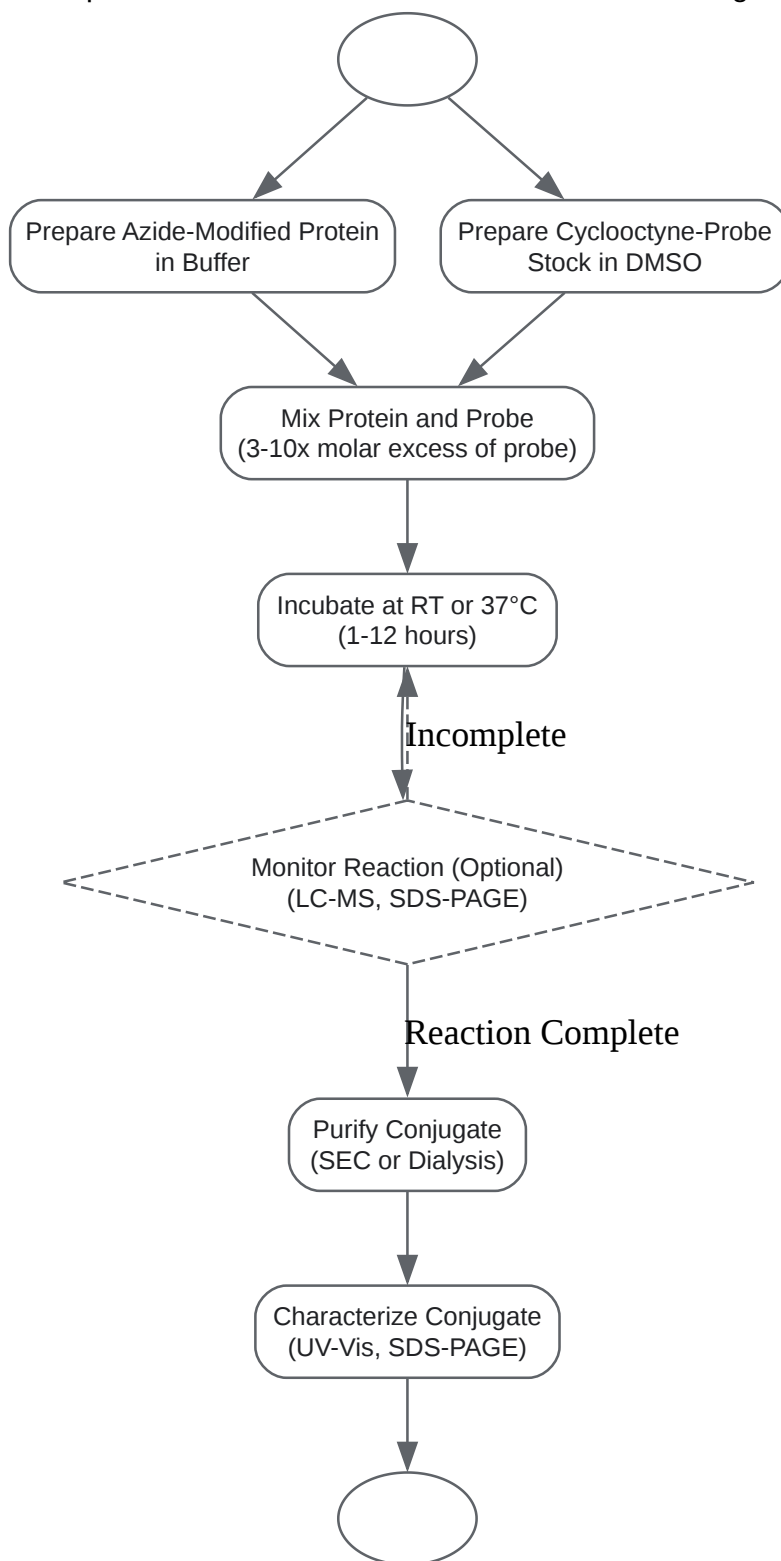
- Azide-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
- Cyclooctyne-probe (e.g., DBCO-fluorophore) dissolved in a compatible organic solvent (e.g., DMSO).
- Reaction tubes (e.g., microcentrifuge tubes).
- Incubator or temperature-controlled shaker.
- Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis tubing).

Procedure:

- Preparation of Reactants:
 - Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL (adjust as needed based on protein properties).
 - Prepare a stock solution of the cyclooctyne-probe in DMSO (e.g., 10 mM).
- SPAAC Reaction:
 - To the protein solution, add the cyclooctyne-probe stock solution to achieve a 3-10 fold molar excess of the probe over the protein.[\[2\]](#)
 - Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <10% v/v) to maintain protein stability.[\[2\]](#)
 - Gently mix the reaction solution.
 - Incubate the reaction at room temperature or 37°C for 1-12 hours. The reaction time will depend on the specific cyclooctyne's reactivity and the concentrations of the reactants.[\[2\]](#)
- Monitoring the Reaction (Optional):
 - The progress of the reaction can be monitored by techniques such as LC-MS (to detect the mass shift upon conjugation) or SDS-PAGE (if the probe causes a significant change in molecular weight).[\[2\]](#)
- Purification of the Conjugate:
 - Once the reaction is complete, remove the excess, unreacted cyclooctyne-probe.
 - Purification can be achieved using size-exclusion chromatography (SEC) to separate the larger protein conjugate from the smaller probe molecule.
 - Alternatively, dialysis against a suitable buffer can be used to remove small molecule impurities.

- Characterization and Storage:
 - Characterize the final conjugate using appropriate methods (e.g., UV-Vis spectroscopy to determine labeling efficiency, SDS-PAGE for purity).
 - Store the purified conjugate under appropriate conditions (e.g., -20°C or -80°C).

Experimental Workflow for SPAAC Protein Labeling



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A typical workflow for SPAAC-based protein labeling.

Generalized Synthesis of a Dibenzocyclooctyne (DBCO) Derivative

The following is a generalized, multi-step synthesis for a DBCO derivative, a commonly used class of strained alkynes.

Step 1: Synthesis of the Dibenzosuberone Intermediate

- This typically involves a Friedel-Crafts acylation or a similar cyclization reaction to form the tricyclic ketone core.

Step 2: Formation of the Alkyne

- The ketone is converted to a vinyl triflate.
- A subsequent elimination reaction, often using a strong base, generates the strained triple bond within the eight-membered ring.

Step 3: Functionalization

- The core DBCO structure can be further modified to introduce functional handles for conjugation (e.g., an NHS ester for reaction with amines, or a carboxylic acid). This often involves standard organic synthesis transformations on a precursor molecule.[\[11\]](#)

Generalized Synthesis of a Bicyclo[6.1.0]nonyne (BCN) Derivative

BCN is another popular strained alkyne, valued for its smaller size. Its synthesis generally proceeds as follows:

Step 1: Cyclopropanation

- 1,5-cyclooctadiene is treated with a carbene source (e.g., from ethyl diazoacetate) in the presence of a rhodium catalyst to form a bicyclo[6.1.0]nonene derivative.[\[12\]](#)[\[13\]](#)

Step 2: Introduction of the Alkyne

- The double bond in the cyclooctene ring is brominated.

- A double dehydrobromination using a strong base (e.g., potassium tert-butoxide) yields the bicyclo[6.1.0]nonyne core.[13]

Step 3: Functionalization

- Similar to DBCO, the BCN scaffold can be synthesized with or modified to include various functional groups for subsequent conjugation reactions.[14]

Applications in Drug Development and Research

SPAAC has found widespread application in various fields due to its biocompatibility and efficiency.

- **Drug Discovery and Development:** SPAAC is used for the construction of antibody-drug conjugates (ADCs), where a potent drug is specifically attached to an antibody for targeted delivery to cancer cells.[15] It is also employed in the generation of PROTACs (proteolysis-targeting chimeras) and other bifunctional molecules.[15]
- **Chemical Biology:** Researchers utilize SPAAC for in vivo imaging of biomolecules, tracking of cells, and identifying protein-protein interactions.[4][5] It allows for the fluorescent labeling of specific proteins, glycans, or nucleic acids in living cells and organisms.[16][17]
- **Materials Science:** SPAAC is used to create functionalized polymers and hydrogels for applications in drug delivery and tissue engineering.[1]

In conclusion, Strain-Promoted Alkyne-Azide Cycloaddition is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its bioorthogonality, rapid kinetics, and catalyst-free nature have established it as a cornerstone of modern bioconjugation chemistry.

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